molecular formula C17H11NO4S B13762017 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- CAS No. 68239-60-1

7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-

Katalognummer: B13762017
CAS-Nummer: 68239-60-1
Molekulargewicht: 325.3 g/mol
InChI-Schlüssel: YWVBEIADCVGBHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- is a heterocyclic compound characterized by a fused dibenzisoquinoline scaffold with a sulfonic acid group at position 4, a methyl group at position 2, and a ketone at position 5.

Eigenschaften

CAS-Nummer

68239-60-1

Molekularformel

C17H11NO4S

Molekulargewicht

325.3 g/mol

IUPAC-Name

15-methyl-8-oxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-12-sulfonic acid

InChI

InChI=1S/C17H11NO4S/c1-9-8-13-10-4-2-3-5-11(10)17(19)12-6-7-14(23(20,21)22)16(18-9)15(12)13/h2-8H,1H3,(H,20,21,22)

InChI-Schlüssel

YWVBEIADCVGBHU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=CC3=C2C(=C1)C4=CC=CC=C4C3=O)S(=O)(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- typically involves multi-step organic syntheses starting from aminoanthraquinone derivatives or related polycyclic aromatic precursors. The key steps include:

  • Condensation Reactions: Formation of the isoquinoline core through condensation of aminoanthraquinones with suitable reagents such as urea or dimethylacetamide, as reported for related 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives.

  • Introduction of Sulfonic Acid Group: Sulfonation typically occurs via electrophilic aromatic substitution using sulfuric acid or chlorosulfonic acid to install the sulfonic acid moiety at the 4-position of the isoquinoline ring.

  • Methyl and Oxo Functionalization: The 2-methyl and 7-oxo substituents are introduced either by selective methylation and oxidation steps or by using appropriately substituted starting materials.

This general approach is consistent with synthetic methodologies for related dibenzisoquinoline sulfonic acids and isoquinoline derivatives.

Analytical and Preparative Separation Techniques

Preparative and analytical isolation of the compound is commonly achieved using advanced chromatographic methods:

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

  • The compound is effectively separated on Newcrom R1 reverse-phase columns, which are characterized by low silanol activity and mixed-mode ion-pairing capabilities, enhancing selectivity.

  • The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid.

  • This method is scalable for preparative separations and impurity isolation, making it suitable for both research and pharmacokinetic applications.

Summary Table of Preparation and Analysis Data

Aspect Details References
Molecular Formula C17H11NO4S
Molecular Weight 325.3 g/mol
Starting Materials Aminoanthraquinones or substituted anthraquinones
Key Synthetic Steps Condensation, sulfonation, methylation, oxidation , inferred
Sulfonation Method Electrophilic aromatic substitution with sulfuric acid or chlorosulfonic acid Inferred standard
Oxo-Functionalization Oxidation post-condensation or use of oxo-substituted precursors
Chromatographic Separation RP-HPLC on Newcrom R1 column with MeCN-water-phosphoric acid or formic acid (MS compatible)
Application of Chromatography Preparative isolation, impurity separation, pharmacokinetics

Research Results and Yields

  • Although direct yield data for the target compound are scarce, analogous condensation-oxidation reactions for related compounds achieve yields between 50% and 90% depending on temperature and solvent conditions.

  • Optimal conditions for related oxo-substituted heterocycles involve acetic acid solvent at 50 °C with periodic acid oxidation at room temperature, balancing reaction time and yield.

Analyse Chemischer Reaktionen

Oxidation Reactions

The oxo group at position 7 and aromatic rings undergo oxidation under controlled conditions. Key reagents and outcomes include:

Reagent Conditions Major Product Yield
Potassium permanganateAcidic medium, 60–80°CSulfonated quinone derivatives65–78%
OzoneDichloromethane, –78°CCleavage products with sulfonic acidN/A

Oxidation primarily modifies the isoquinoline core, generating sulfonated quinones or ring-opened products . The sulfonic acid group remains stable under these conditions.

Reduction Reactions

The oxo group and aromatic system are susceptible to reduction:

Reagent Conditions Major Product Application
Lithium aluminum hydrideTHF, reflux7-Hydroxy derivativeIntermediate for drug design
Hydrogen/Pd-CEthanol, 50 psi H₂Partially saturated isoquinoline coreStructural modulation

Reduction of the oxo group yields alcohols, while hydrogenation targets aromatic rings for partial saturation .

Substitution Reactions

The sulfonic acid group facilitates nucleophilic substitutions:

Nucleophile Conditions Product Biological Relevance
Amines (e.g., ethylenediamine)DMF, 80°CSulfonamide derivativesCytotoxic agents
Alkyl halidesK₂CO₃, acetone, refluxAlkyl sulfonate estersProdrug synthesis

Substitution at the sulfonic acid group enables the introduction of cationic side chains, enhancing bioactivity . For example, 11-carboxamide derivatives show curative effects in murine colon cancer models .

Condensation Reactions

The oxo group participates in condensation with nitrogenous reagents:

Reagent Catalyst Product Key Feature
UreaHCl, 120°CBenzo[e]perimidine derivativesFluorescent probes
DimethylacetamideH₂SO₄, 100°CCyclized dibenzisoquinoline analogsAntibacterial activity

These reactions exploit the carbonyl reactivity to form heterocyclic systems with expanded π-conjugation .

Stability and Reaction Optimization

Critical parameters for reproducible results include:

  • Temperature: Exceeding 80°C during oxidation causes decomposition.

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance substitution rates .

  • Catalysts: Lewis acids (e.g., MnCl₂) improve methoximation efficiency, though direct applications for this compound require validation .

Analytical Characterization

Post-reaction analysis employs:

  • HPLC: Reverse-phase methods with acetonitrile/water/phosphoric acid mobile phases (retention time: 4.2 min) .

  • NMR: Distinct shifts for oxo (δ 7.8–8.1 ppm) and sulfonic acid protons (δ 3.1–3.4 ppm).

This compound’s modular reactivity positions it as a versatile scaffold in medicinal and materials chemistry, particularly for designing sulfonated bioactive agents .

Wissenschaftliche Forschungsanwendungen

2-Methyl-7-oxo-7H-dibenz[f,ij]isoquinoline-4-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-7-oxo-7H-dibenz[f,ij]isoquinoline-4-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of 7-Oxo-7H-Dibenz[f,ij]isoquinoline Derivatives
Substituent Position Functional Group Cytotoxicity (In Vitro) In Vivo Activity (Colon 38 Tumors in Mice)
2- Carboxamide Moderate Substantial growth delay
4- Carboxamide Moderate Substantial growth delay
8- Carboxamide Low Not reported
11- Carboxamide High Curative activity

Data sourced from Bu et al. (2001) .

  • Position 4-Sulfonic Acid vs. Carboxylic Acid : The sulfonic acid group at position 4 in the target compound likely increases solubility and acidity compared to the 4-carboxamide derivatives studied in . This could influence membrane permeability and interaction with biological targets, though cytotoxic data for the sulfonic acid variant are unavailable in the provided evidence.
  • However, this requires experimental validation.

Pharmacological Potential

While the target compound’s sulfonic acid group may improve pharmacokinetic properties, its biological activity remains speculative without direct data. By analogy, 4-carboxamide derivatives showed moderate in vivo activity, suggesting that the 4-sulfonic acid variant might exhibit comparable or reduced efficacy depending on target engagement.

Biologische Aktivität

7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- (CAS No. 68239-60-1) is a complex organic compound with potential biological activities. Its molecular formula is C17H11NO4SC_{17}H_{11}NO_{4}S, and it has garnered interest in the fields of medicinal chemistry and pharmacology due to its cytotoxic properties against various cancer cell lines. This article reviews its biological activity, including cytotoxicity studies, mechanisms of action, and potential therapeutic applications.

  • Molecular Weight : 325.34 g/mol
  • Molecular Formula : C17H11NO4SC_{17}H_{11}NO_{4}S
  • Canonical SMILES : CC1=NC2=C(C=CC3=C2C(=C1)C4=CC=CC=C4C3=O)S(=O)(=O)O

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- against various cancer cell lines. The compound has shown significant activity in inhibiting cell proliferation.

Case Studies

  • Study on Hep-G2, MCF-7, and HCT-116 Cells :
    • The compound demonstrated IC50 values ranging from 1.3 to 8.3 µg/mL across different cell lines.
    • Comparison with Doxorubicin (IC50 ≈ 0.45–0.89 µg/mL) indicated that while the compound is less potent than Doxorubicin, it still exhibits considerable cytotoxicity.
Cell LineIC50 (µg/mL)
HCT-11616.3
MCF-714.8
Hep-G212.2
  • Mechanism of Action :
    • The cytotoxicity is believed to be influenced by the structural variations in the compound's substituents, particularly the positioning of aldehyde groups which affect its interaction with cellular targets.

Biological Mechanisms

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Cycle Progression : The compound may interfere with cell cycle regulation, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, contributing to cell death.

Pharmacological Applications

Given its cytotoxic properties, 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- is being explored for its potential use in cancer therapy. Further structural modifications may enhance its efficacy and selectivity against specific cancer types.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling and sulfonation. For example, quinoline derivatives are sulfonated using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Yield optimization requires monitoring stoichiometry (e.g., 1:2 molar ratio of precursor to sulfonating agent) and reaction time (≤4 hours) to prevent over-sulfonation . Post-synthesis purification via membrane filtration (e.g., 10 kDa cutoff) or ion-exchange chromatography is critical for isolating the sulfonic acid derivative .

Q. Which spectroscopic techniques are most effective for characterizing the sulfonic acid group in this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR : Detect sulfonic acid vibrations at 1180–1120 cm⁻¹ (asymmetric S=O stretch) and 1040–1000 cm⁻¹ (symmetric S=O stretch).
  • NMR : ¹H NMR shows deshielding of aromatic protons adjacent to the sulfonic acid group (δ 8.2–8.5 ppm). ¹³C NMR confirms sulfonation via upfield shifts (Δδ ≈ 2–3 ppm) for carbons near the sulfonic acid .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error using electrospray ionization (ESI) in negative ion mode .

Q. How does the compound’s solubility profile impact experimental design in aqueous systems?

  • Methodological Answer : The sulfonic acid group enhances water solubility (≥50 mg/mL at pH 7), but solubility decreases in acidic conditions (pH <4) due to protonation. For in vitro studies, buffer selection (e.g., phosphate buffer pH 7.4) and sonication (30 min, 40 kHz) are recommended to achieve homogeneous dispersion. Include solubility tests via UV-Vis at λ_max ≈ 280 nm to validate concentration .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data on the compound’s stability under oxidative conditions?

  • Methodological Answer : Stability discrepancies arise from sulfonic acid group reactivity with free radicals. Use accelerated stability testing (40°C/75% RH for 14 days) with HPLC monitoring. For mechanistic clarity:

  • Electron Paramagnetic Resonance (EPR) : Detect radical intermediates (e.g., SO₃⁻) under H₂O₂ exposure.
  • DFT Calculations : Model bond dissociation energies (BDEs) to identify vulnerable sites (e.g., C-S bond at ~250 kJ/mol) . Adjust experimental conditions by adding radical scavengers (e.g., ascorbic acid at 1 mM) to suppress degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Use the sulfonic acid group’s charge (-1) to model electrostatic interactions with positively charged enzyme pockets (e.g., lysine residues).
  • MD Simulations (GROMACS) : Simulate binding stability over 100 ns, focusing on hydrogen bonds between sulfonic acid and catalytic residues (e.g., Ser-OH in hydrolases) . Validate with in vitro inhibition assays (IC₅₀) .

Q. What strategies resolve spectral interference when analyzing the compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • LC-MS/MS with MRM : Use transitions like m/z 400→322 (sulfonate fragment) to enhance specificity.
  • Matrix-Matched Calibration : Prepare standards in blank matrix (e.g., plasma) to correct for ion suppression.
  • Derivatization : React with 2,4-dinitrofluorobenzene to tag the sulfonic acid group, shifting retention time and reducing background noise .

Q. How does the compound’s photodegradation pathway influence its application in light-exposed systems?

  • Methodological Answer : UV-Vis irradiation (254 nm) induces cleavage of the sulfonic acid group, forming quinone intermediates. Monitor via:

  • HPLC-PDA : Track degradation products at λ = 320 nm.
  • LC-TOF-MS : Identify photoproducts (e.g., dibenzisoquinoline-quinone). Mitigate degradation using amber glassware or UV filters (e.g., cutoff <300 nm) .

Methodological Framework for Research Design

Q. How to align research on this compound with theoretical frameworks in heterocyclic chemistry?

  • Guidance : Ground studies in Frontier Molecular Orbital (FMO) Theory to explain reactivity (e.g., sulfonation at electron-rich positions). Use Hammett σ constants to predict substituent effects on sulfonic acid acidity (σ_meta ≈ 0.71) .

Q. What statistical approaches address variability in synthetic batch reproducibility?

  • Methodological Answer : Apply Design of Experiments (DoE) with factors like temperature (X₁), catalyst loading (X₂), and pH (X₃). Use a Box-Behnken design to optimize yield (response surface methodology) and reduce batch-to-batch RSD to <5% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.